molecular formula C11H10N2OS B2600682 2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one CAS No. 1552483-08-5

2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one

Cat. No.: B2600682
CAS No.: 1552483-08-5
M. Wt: 218.27
InChI Key: OHNPQDOPPDMJPQ-UHFFFAOYSA-N
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Description

2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one is a heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of imidazolidine-2-thione derivatives, which are known for their diverse biological activities and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one typically involves the reaction of isothiocyanates with aliphatic amines and carbon disulfide. This reaction proceeds through addition, cyclization, and cleavage steps, often in a one-pot process . Microwave-assisted methods have also been developed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .

Scientific Research Applications

2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like Dopamine β-Hydroxylase, which plays a role in neurotransmitter synthesis . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2'-sulfanylidenespiro[1,3-dihydroindene-2,5'-imidazolidine]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNPQDOPPDMJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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